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Lactone II

Cat. No.: B1250981
M. Wt: 242.22 g/mol
InChI Key: MDZROSJVVHMKCB-VHSKBXSJSA-N
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Description

Discovery and Initial Characterization of Lactone II

This compound (PubChem CID: 11230238) has been identified and reported in Streptomyces, a genus of Gram-positive bacteria renowned for producing a wide array of bioactive secondary metabolites nih.gov. While specific historical details of its initial isolation and characterization are not extensively detailed in general chemical databases, its presence in Streptomyces suggests its discovery emerged from natural product screening and isolation efforts aimed at identifying novel compounds from microbial sources nih.gov.

Chemically, this compound is characterized as a fatty acid ester. Its IUPAC name, [(3S,4S)-4-hydroxy-5-oxooxolan-3-yl]methyl (E)-3-[(2R,3S)-3-methyloxiran-2-yl]prop-2-enoate, indicates a complex structure featuring a five-membered lactone ring, specifically an oxolanone, which classifies it as a γ-lactone nih.gov. This structural elucidation is crucial for understanding its chemical properties and potential biological interactions.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₆PubChem nih.gov
Molecular Weight242.22 g/mol PubChem nih.gov
PubChem CID11230238PubChem nih.gov
IUPAC Name[(3S,4S)-4-hydroxy-5-oxooxolan-3-yl]methyl (E)-3-[(2R,3S)-3-methyloxiran-2-yl]prop-2-enoatePubChem nih.gov
Compound TypeFatty Acid Ester, γ-LactonePubChem nih.gov
Reported SourceStreptomycesPubChem nih.gov

Significance of this compound as a Natural Product and Autoregulator

This compound's significance stems from its classification as a natural product, particularly one originating from Streptomyces species. Streptomyces are well-known producers of diverse secondary metabolites, many of which possess important biological activities, including antibiotic properties nih.gov.

A critical aspect of this compound's significance lies in its potential role as an autoregulator. Autoregulators are low-molecular-mass signaling molecules that play a pivotal role in regulating various physiological processes in microorganisms, often in a cell-density-dependent manner, a phenomenon known as quorum sensing wikipedia.orguni.lu. A prominent example of such a compound is A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), a γ-butyrolactone autoregulator found in Streptomyces griseus wikipedia.org. A-factor is known to switch on several phenotypes, such as streptomycin (B1217042) production, streptomycin resistance, and sporulation, even at extremely low concentrations, acting akin to hormones in eukaryotes wikipedia.org. Given that this compound is also a γ-lactone reported in Streptomyces, it is studied for similar autoregulatory functions that could influence the growth, differentiation, and secondary metabolite production of these bacteria nih.gov.

Contextualization within the Broader Lactone Chemical Class

Lactones are a broad and important class of cyclic organic esters characterized by a ring structure that incorporates a carbonyl group (C=O) and an ether linkage uni-freiburg.denih.gov. They are typically formed through the intramolecular esterification of a hydroxyl group and a carboxylic acid group within the same molecule uni-freiburg.de. This cyclization process often occurs spontaneously, especially for five- and six-membered rings.

Lactones are ubiquitous in nature, found in a wide range of organisms including plants, animals, and microorganisms uni-freiburg.de. Their diverse structures contribute to a variety of biological activities, making them valuable compounds in fields such as pharmaceuticals, food, and cosmetics uni-freiburg.de. For instance, γ-lactones are known for contributing to the flavors and aromas of various fruits uni-freiburg.de.

Lactones are classified based on the size of their heterocyclic ring, which significantly influences their chemical and physical properties such as solubility, boiling point, and reactivity uni-freiburg.de. Common classifications include:

β-Lactones: Four-membered rings.

γ-Lactones: Five-membered rings.

δ-Lactones: Six-membered rings.

This compound, with its oxolanone (five-membered) ring structure, falls under the category of γ-lactones nih.gov. This places it within a class of lactones that are particularly common and often associated with biological signaling roles, as exemplified by the γ-butyrolactone autoregulators in Streptomyces wikipedia.org.

Table 2: General Classification of Lactones by Ring Size

Lactone TypeRing Size (Number of Atoms in Ring)Example
β-Lactone4-memberedβ-Propiolactone
γ-Lactone5-memberedγ-Butyrolactone, this compound
δ-Lactone6-memberedδ-Valerolactone
Macrolactone12 or more membersErythromycin (a macrolide antibiotic with a macrolactone ring)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O6 B1250981 Lactone II

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

[(3S,4S)-4-hydroxy-5-oxooxolan-3-yl]methyl (E)-3-[(2R,3S)-3-methyloxiran-2-yl]prop-2-enoate

InChI

InChI=1S/C11H14O6/c1-6-8(17-6)2-3-9(12)15-4-7-5-16-11(14)10(7)13/h2-3,6-8,10,13H,4-5H2,1H3/b3-2+/t6-,7-,8+,10-/m0/s1

InChI Key

MDZROSJVVHMKCB-VHSKBXSJSA-N

Isomeric SMILES

C[C@H]1[C@H](O1)/C=C/C(=O)OC[C@H]2COC(=O)[C@H]2O

Canonical SMILES

CC1C(O1)C=CC(=O)OCC2COC(=O)C2O

Synonyms

lactone II

Origin of Product

United States

Isolation and Structural Elucidation of Lactone Ii

Isolation Procedures from Biological Sources

Lactone II was first identified and isolated from microbial sources. This isolation was a key step in understanding its unique chemical structure and potential biological roles.

This compound was isolated in 1999 from the bacterium Streptomyces sp. Go 40/10. Current time information in Magadi, KE.nih.govfishersci.at This specific Streptomyces strain is known for producing a diverse array of secondary metabolites, including at least 30 different compounds. Among these, two γ-butyrolactones, designated as compounds 8 and 9, were identified, with this compound being one of them. Current time information in Magadi, KE. It has been described as an autoregulator, suggesting its involvement in regulating cellular processes within the producing organism. nih.govfishersci.at

Spectroscopic Characterization Techniques for this compound

The complete structural elucidation of this compound, including its constitution and stereochemistry, relied heavily on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy was instrumental in determining the detailed molecular structure and stereochemical features of this compound. Both one-dimensional and two-dimensional NMR experiments provided critical insights.

One-dimensional NMR techniques, including ¹H NMR and ¹³C NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, were employed to assign the proton and carbon signals and to determine the types of carbon atoms (e.g., methyl, methylene, methine, quaternary). While comprehensive ¹H and ¹³C NMR data tables for this compound from its original isolation are not explicitly detailed in the accessible snippets, specific coupling constants from ¹H NMR were crucial for stereochemical assignments. For instance, the coupling constants (J values) of protons at specific positions provided information about the relative orientation of adjacent groups.

Table 1: Key ¹H NMR Data for Stereochemical Assignment of this compound and Related Isomers nih.gov

Isomer TypeProton SignalCoupling Constant (J, Hz)Observation
2,3-cisH-2 and H-38.0Smaller coupling constant, characteristic of cis-disposition
2,3-transH-2 and H-39.8Larger coupling constant, characteristic of trans-disposition
Intermediate 2,3-cisH-27.7 (δ 4.63)Specific signal and coupling for a cis-intermediate
Intermediate 2,3-transH-29.3 (δ 4.43)Specific signal and coupling for a trans-intermediate

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), were vital for establishing the connectivity of atoms and, more importantly, for assigning the relative and absolute stereochemistry of this compound. NOESY experiments, which reveal spatial proximities between protons, were particularly significant. The observation of a Nuclear Overhauser Effect (NOE) between H-2 and H-3 in the natural product confirmed its 2,3-cis configuration, while its absence in the 2,3-trans isomer further supported this assignment. nih.gov The stereochemistry of the epoxide moiety within this compound was also proposed to be cis based on spectroscopic analysis. nih.gov

Through these detailed spectroscopic analyses and subsequent synthetic validation, the absolute configuration of natural this compound was unambiguously determined to be 2S, 3S, 9R, 10S. nih.govfishersci.at The specific rotation of the natural product was measured as [α]20D +32 (c, 0.1, MeOH). nih.gov

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a crucial technique for determining the precise molecular formula of a compound. For this compound, HR-ESI-MS analysis would have been instrumental in establishing its molecular formula as C₁₁H₁₄O₆ and its exact mass as 242.07903816 Da. iucr.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

While Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely utilized technique for the separation, identification, and quantification of compounds in complex mixtures, specific LC-MS data, such as retention times or detailed fragmentation patterns for this compound, were not available in the provided research findings. This technique is generally employed to provide information on the purity and molecular weight of a compound, as well as its fragmentation behavior under specific ionization conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by observing the absorption of infrared radiation at characteristic frequencies. Although general IR absorption ranges for lactones and other functional groups are well-documented, specific experimental IR spectroscopic data (e.g., characteristic absorption peaks) for this compound were not detailed in the provided information. Typical lactone carbonyl (C=O) stretching vibrations, for instance, often appear in the range of 1750-1735 cm⁻¹ for six-membered lactones and around 1765 cm⁻¹ for five-membered lactones libretexts.org.

X-ray Crystallography for Definitive Structural Confirmation

For this compound, definitive structural confirmation, particularly regarding its relative and absolute stereochemistry, was not achieved through X-ray crystallography of the isolated natural product. Instead, the determination of its absolute configuration relied on a synthetic approach. X-ray crystallography is a powerful technique for unequivocally establishing the three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and stereochemical relationships iucr.orgiucr.orgnih.govscielo.org.mx. However, in the case of this compound, the synthesis of all possible stereoisomers was undertaken to confirm its absolute configuration by comparing the specific rotation of the synthetic compounds with that of the natural product mdpi.com.

Determination of Absolute and Relative Stereochemistry of this compound

The determination of the absolute and relative stereochemistry of this compound was a critical step in its complete structural elucidation, revealing a complex arrangement of chiral centers.

Absolute Configuration: 2S, 3S, 9R, 10S

The absolute configuration of this compound was definitively determined to be 2S, 3S, 9R, 10S mdpi.comiucr.org. This assignment was achieved through a rigorous synthetic strategy involving the preparation of all four possible stereoisomers of this compound mdpi.comiucr.org. By comparing the specific rotation of the natural product with that of the synthesized isomers, it was confirmed that the natural this compound corresponds to the 2S, 3S, 9R, 10S configuration mdpi.com.

Synthetic Methodologies for Lactone Ii and Analogues

Total Synthesis of Lactone II and Its Stereoisomers

This compound (PubChem CID: 11230238) is a specific γ-butyrolactone that has been isolated from Streptomyces sp. Go 40/10 nih.govwikipedia.org. Its absolute configuration has been unambiguously determined as 2S, 3S, 9R, 10S wikipedia.org. The total synthesis of this compound and its stereoisomers has been achieved through straightforward and stereoselective routes nih.govnih.govwikipedia.org.

Starting Materials and Precursors

The total synthesis of this compound typically commences from readily available chiral starting materials to establish the desired stereochemistry. Key precursors include (S)-malic acid (PubChem CID: 222656) and sorbic acid (PubChem CID: 643460) nih.govnih.govwikipedia.org. (S)-malic acid provides the chiral backbone for the lactone portion, while sorbic acid contributes to the epoxy-enone moiety nih.gov.

Stereoselective Synthesis Strategies

The stereoselective synthesis of this compound involves distinct strategies for constructing its two main parts: the lactone portion and the epoxy side chain. For the lactone part, modifications of the Seebach alkylation of (S)-diethyl malate (B86768) have been employed, yielding the requisite lactone precursors with high stereoselectivity (e.g., 8:1 diastereoselectivity) nih.gov. Subsequent transformations, including reduction, protection, oxidation, and deprotection steps, lead to the γ-butyrolactone core nih.gov.

The epoxy parts (aldehyde and acid fragments) are efficiently synthesized from sorbic acid using methods such as the Sharpless method nih.gov. This involves selective protection of hydroxyl groups, mesylation, and selective deprotection to yield the desired epoxy esters and acids with controlled stereochemistry nih.gov. The final assembly of these fragments, often through coupling reactions, leads to the complete this compound structure, with its absolute stereochemistry confirmed through the synthetic route nih.govwikipedia.org.

General Principles of Lactone Synthesis Applicable to this compound Research

Beyond specific total syntheses, various general methodologies are applicable to the synthesis of lactones, including those structurally related to this compound. These methods often offer advantages in terms of efficiency, selectivity, and environmental impact.

Enzymatic and Biocatalytic Routes

Enzymatic and biocatalytic approaches have gained significant attention for lactone synthesis due to their intrinsic selectivity, mild reaction conditions, and potential for environmental benignity compared to traditional chemical methods fishersci.com. These methods can lead to products of higher quality with fewer process steps. There are three major biocatalytic routes for lactone synthesis: Baeyer–Villiger oxidations, oxidative lactonizations of diols, and reductive cyclization of γ- and δ-ketoesters.

The Baeyer–Villiger oxidation is a well-established organic reaction that converts ketones to esters and, importantly, cyclic ketones to lactones through the insertion of an oxygen atom adjacent to the carbonyl group. This reaction typically utilizes peroxyacids or peroxides as oxidants.

In biocatalysis, Baeyer–Villiger monooxygenases (BVMOs) are key enzymes that catalyze this transformation fishersci.com. BVMOs activate molecular oxygen within their active sites to form an organic peroxide, which then attacks the carbonyl group to yield the lactone product. A significant advantage of BVMO-catalyzed Baeyer–Villiger oxidations is their high enantio- and regioselectivity, often providing access to products that are difficult to obtain chemically. They are valuable tools for synthesizing enantiomerically pure lactones.

Oxidative lactonization of diols is a promising route for synthesizing lactones, particularly γ- and δ-lactones. This process involves a double oxidation: the first alcohol functionality is oxidized to the corresponding aldehyde, which then equilibrates with an intramolecular hemiacetal (lactol). The lactol is subsequently oxidized to the desired lactone product.

Various catalytic systems have been developed for this transformation. Biocatalytically, alcohol dehydrogenases (ADHs) are commonly employed to mediate the oxidative lactonization of diols fishersci.com. For example, horse liver alcohol dehydrogenase (HLADH) has been successfully used for the biosynthesis of lactones from diols, including chiral lactones.

Beyond enzymatic routes, metal-catalyzed oxidative lactonizations have also proven effective. Copper/nitroxyl (B88944) catalyst systems, such as Cu/ABNO and Cu/TEMPO, promote highly efficient and selective aerobic oxidative lactonization of diols using ambient air as the oxidant under mild conditions. The chemo- and regioselectivity of these reactions can be tuned by selecting the appropriate nitroxyl cocatalyst. Supported gold nanoparticles (e.g., Au/HT) have also been shown to efficiently catalyze the oxidative lactonization of various diols using molecular oxygen. Similarly, platinum-on-carbon (Pt/C) catalysts have demonstrated efficacy in aqueous oxidative lactonization of diols with molecular oxygen, yielding lactones in good yields.

Reductive Cyclization of Ketoesters

Reductive cyclization of ketoesters represents a significant synthetic route for the formation of lactones. This method involves the reduction of a keto group within a ketoester, followed by intramolecular cyclization to form the lactone ring. The specific conditions and reducing agents employed can influence the regioselectivity and stereoselectivity of the cyclization, leading to the desired lactone product. While general principles of reductive cyclization apply to lactone synthesis, specific detailed research findings for this compound via this method require further investigation.

Lipase-Catalyzed Synthesis

Enzymatic approaches, particularly those utilizing lipases, offer a biocatalytic alternative for lactone synthesis. Lipase-catalyzed synthesis of lactones leverages the catalytic activity of lipases to facilitate esterification or transesterification reactions, leading to the formation of the cyclic ester. This method is often favored for its mild reaction conditions, high chemo-, regio-, and enantioselectivity, and environmental friendliness. Lipases have been successfully employed in the synthesis of various lactones, including macrocyclic lactones.

Palladium-Catalyzed Synthetic Approaches

Palladium-catalyzed reactions are versatile tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In the context of lactone synthesis, palladium catalysis can be employed in various strategies, such as cyclocarbonylation, intramolecular Heck reactions, or other cross-coupling reactions followed by cyclization. These approaches often allow for the construction of complex lactone structures with high efficiency and control over stereochemistry. The application of palladium catalysis to the synthesis of this compound or its analogues would involve specific reaction designs tailored to the compound's unique structural features.

Macrocyclic Lactone Synthesis Considerations

The synthesis of macrocyclic lactones, which are lactones containing a large ring structure (typically 12 or more atoms), presents unique synthetic challenges. britannica.com These challenges primarily stem from the entropic disfavorability of cyclization for larger rings and the potential for competing intermolecular reactions. Key considerations in macrocyclic lactone synthesis include:

High Dilution Conditions: To minimize intermolecular reactions and promote intramolecular cyclization, reactions are often performed under high dilution.

Activation of Carboxylic Acids: Effective activation of the carboxylic acid component is crucial to facilitate the esterification step. Common activating agents include carbodiimides, mixed anhydrides, or acyl chlorides.

Catalyst Selection: Specific catalysts, such as Yamaguchi esterification conditions or Shiina macrolactonization, are often employed to promote efficient ring closure. byjus.com

Conformational Control: The conformational preferences of the acyclic precursor can significantly influence the success of macrocyclization. Strategies to pre-organize the substrate into a cyclization-favorable conformation are often beneficial.

While this compound itself is a smaller lactone (C11H14O6), understanding macrocyclic lactone synthesis principles can be relevant for synthesizing larger analogues or understanding potential challenges in related synthetic pathways.

α-Lactone Formation Mechanisms

α-Lactones are highly strained three-membered cyclic esters. Their formation is generally challenging due to ring strain and their inherent instability. Mechanisms for α-lactone formation typically involve the intramolecular cyclization of α-hydroxycarboxylic acids or their derivatives. These reactions often proceed through highly reactive intermediates and require specific conditions to stabilize the transient α-lactone ring. Due to their high reactivity, α-lactones are often observed as intermediates rather than isolable compounds and are primarily of theoretical or mechanistic interest in the context of lactone chemistry.

Chemical Modifications and Derivative Synthesis of this compound

The chemical modification of this compound and the synthesis of its derivatives are important for exploring its biological activities, improving its properties, or creating novel compounds with desired characteristics. Lactones, in general, can undergo various reactions similar to other esters, including hydrolysis, reduction, and aminolysis. byjus.com

Semisynthetic Approaches to this compound Derivatives

Semisynthetic approaches involve starting from a naturally occurring compound, such as this compound (reported in Streptomyces nih.gov), and chemically modifying its structure to produce derivatives. This strategy combines the advantages of natural product diversity with the precision of synthetic chemistry. For this compound, semisynthetic routes could involve:

Esterification/Transesterification: Modification of the existing ester group or introduction of new ester functionalities.

Hydroxylation/Oxidation: Introduction or modification of hydroxyl groups.

Reduction: Reduction of carbonyl groups or double bonds.

Alkylation/Acylation: Introduction of alkyl or acyl chains at various positions.

Ring-opening/Ring-closing Metathesis: Altering the lactone ring size or introducing new cyclic structures.

These modifications aim to alter the compound's polarity, solubility, stability, or to introduce new functional groups for further derivatization or conjugation.

Phosphate (B84403) Derivatives of Natural Lactones

The synthesis of phosphate derivatives of natural lactones represents a significant area of research, often aimed at developing compounds with potentially enhanced biological activities or altered properties. A notable example involves the synthesis of novel dialkylphosphonates from natural sesquiterpene lactones. researchgate.netresearchgate.net

For instance, novel dialkylphosphonates of arteannuin B, a sesquiterpene cadinane (B1243036) lactone isolated from Artemisia annua L., have been successfully synthesized. researchgate.netresearchgate.net These derivatives were obtained by reacting arteannuin B with dialkylphosphites. The reaction demonstrated high stereoselectivity, yielding the dialkylphosphonates in 45-47% yields. researchgate.netresearchgate.net The structures of these synthesized compounds were rigorously established using a combination of spectroscopic techniques, including infrared (IR), proton nuclear magnetic resonance (PMR), carbon-13 (¹³C) NMR, phosphorus-31 (³¹P) NMR spectroscopy, and two-dimensional ¹H-¹H NMR (COSY) spectroscopy. researchgate.netresearchgate.net

Similarly, dialkylphosphonate derivatives of other natural lactones, such as isoalantolactone (B1672209) and grossheimin, have also been synthesized using analogous methods. researchgate.netsemanticscholar.org These syntheses highlight the versatility of phosphonylation reactions in modifying natural lactone scaffolds.

Table 1: Synthesis of Phosphate Derivatives of Natural Lactones

Natural Lactone SubstrateReagentProduct TypeYield (%)Key Characterization Methods
Arteannuin BDialkylphosphitesDialkylphosphonates45-47 researchgate.netresearchgate.netIR, PMR, ¹³C NMR, ³¹P NMR, ¹H-¹H COSY researchgate.netresearchgate.net
IsoalantolactoneDialkylphosphitesDialkylphosphonates70-87 semanticscholar.orgNot specified in detail semanticscholar.org
GrossheiminDialkylphosphitesDialkylphosphonatesNot specifiedNot specified in detail researchgate.net

Ascorbic Acid Lactone Derivatives

Ascorbic acid (L-AA), a form of vitamin C, is a natural lactone itself, and its derivatives have garnered interest due to their wide range of biological activities. nih.govd-nb.info The synthesis of L-AA lactone derivatives involves various approaches, often focusing on modifying the acidity of the reaction environment to improve yields and access a broader range of compounds. nih.govd-nb.infonih.gov

One general procedure for preparing L-AA lactone derivatives involves treating L-AA with 4-hydroxy benzyl (B1604629) alcohols in hot water. nih.gov This method successfully yielded several L-AA lactone derivatives, such as compounds 5, 7, 13, 14, and 15. For example, compound 5 was obtained in an 85% yield, and compound 14 in a 30% yield. nih.gov

However, this initial method faced limitations, as certain L-AA lactone derivatives (e.g., compounds 6, 8, 9, 10, 11, 12, 16) could not be formed, likely due to the acidity of the solvent. nih.gov To overcome this, a modified condition was developed, utilizing a phosphate-citrate buffer solution at pH 5.0 as the solvent. nih.gov This optimized method proved successful in synthesizing the previously inaccessible compounds, including new L-AA lactones such as compounds 8-12. nih.govnih.gov For instance, compound 7 was synthesized with a 35% yield using the modified method. nih.gov

Table 2: Synthesis of L-Ascorbic Acid Lactone Derivatives

MethodReactantsSolvent/ConditionsProducts (Examples)Yield (Examples)Notes
Method A nih.govL-AA (3 eq.), 4-hydroxy benzyl alcohols (1 eq.)Water, 50 °C, 72 hCompounds 5, 7, 13, 14, 15Compound 5: 85% nih.govCompound 14: 30% nih.govLimited for some derivatives due to solvent acidity nih.gov
Modified Method nih.govL-AA (4 eq.), 4-hydroxy benzyl alcoholsPhosphate-citrate buffer (pH 5.0)Compounds 6, 8, 9, 10, 11, 12, 16Compound 7: 35% nih.govSuccessfully synthesized previously inaccessible compounds, including new ones nih.govnih.gov

Mechanistic Studies of Lactone Ii Biological Roles

Role of Lactone II as an Autoregulator in Streptomyces sp. Go 40/10

This compound, a highly oxidized γ-butyrolactone containing a conjugated epoxy enone, was first isolated in 1999 from Streptomyces sp. Go 40/10 rsc.orgrsc.org. This compound has been identified as an autoregulator in this specific Streptomyces strain rsc.orgrsc.orgnih.govrsc.org. Autoregulators are signaling molecules that play a crucial role in regulating secondary metabolism and differentiation in Streptomyces species nih.govosaka-u.ac.jp.

The absolute configuration of this compound was determined to be 2S, 3S, 9R, 10S through the stereoselective synthesis of all four possible stereoisomers starting from (S)-malic acid and sorbic acid rsc.orgrsc.org. The synthesis of these stereoisomers was undertaken not only to elucidate the absolute configuration of the natural product but also to provide samples for further biological assays rsc.orgrsc.org. Streptomyces sp. Go 40/10 is a prolific producer of secondary metabolites, including other lactones such as collinolactone, which possesses neuroprotective properties jst.go.jpnih.govresearchgate.net.

Molecular Mechanisms of Lactone Ring Involvement in Biological Activity (General Lactones)

Lactones, as cyclic esters, are ubiquitous in nature and exhibit a wide array of biological activities ontosight.aiontosight.ai. Their inherent reactivity and structural diversity, largely attributed to the lactone ring, enable them to participate in various molecular mechanisms within biological systems.

Interaction with Molecular Targets (e.g., Enzymes, Proteins)

The lactone ring can interact with molecular targets such as enzymes and proteins through various mechanisms, including covalent binding, hydrogen bonding, and hydrophobic interactions lookchem.comsemanticscholar.org. For instance, some lactones can act as irreversible inhibitors of enzymes by forming a covalent adduct with a nucleophilic residue in the enzyme's active site, often involving the opening of the lactone ring lookchem.com. The electrophilic nature of the carbonyl carbon within the lactone ring makes it susceptible to attack by nucleophilic groups on proteins, such as thiol groups of cysteine residues or hydroxyl groups of serine residues semanticscholar.org. This reactivity can lead to the inactivation or modulation of protein function, thereby eliciting a biological response.

Quorum Sensing Systems and Lactone Signals

Lactones are prominent signaling molecules in quorum sensing (QS) systems, particularly in bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate collective behaviors, such as biofilm formation, virulence factor production, and antibiotic synthesis, in response to population density. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) serve as key autoinducers, diffusing freely across cell membranes and binding to cognate intracellular receptors to regulate gene expression. In Streptomyces, γ-butyrolactones, like A-factor, function as autoregulators that control antibiotic production and morphological differentiation nih.gov. These lactone signals are crucial for the intricate regulatory networks governing microbial physiology and interactions within their environment.

Enzymatic Transformations and Hydrolysis of Lactones

Lactones undergo various enzymatic transformations and hydrolysis reactions within biological systems, which can significantly impact their stability, bioavailability, and biological activity.

Lactonohydrolase Activity

Lactonohydrolases are enzymes specifically responsible for the hydrolysis of lactones, catalyzing the ring-opening reaction to yield the corresponding hydroxy acids. These enzymes play a critical role in the detoxification of lactones, the metabolism of xenobiotics, and the regulation of signaling molecules. For example, some lactonohydrolases can inactivate AHL quorum sensing signals, thereby disrupting bacterial communication. The activity of lactonohydrolases can be highly specific to certain lactone structures, influencing the half-life and efficacy of lactone-containing compounds in biological contexts.

Hydrolysis Mechanisms (Neutral, Acidic, Alkaline)

Beyond enzymatic catalysis, lactones can also undergo hydrolysis through non-enzymatic mechanisms, which are influenced by pH conditions.

Neutral Hydrolysis: Under neutral conditions, lactone hydrolysis typically proceeds slowly, often involving a nucleophilic attack by water on the carbonyl carbon, followed by proton transfer and ring opening.

Acidic Hydrolysis: In acidic environments, the carbonyl oxygen of the lactone is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. This protonation facilitates the ring-opening reaction, leading to the formation of the corresponding hydroxy acid.

Alkaline Hydrolysis: Alkaline hydrolysis (saponification) is generally the fastest of the non-enzymatic hydrolysis mechanisms. Under alkaline conditions, hydroxide (B78521) ions act as strong nucleophiles, directly attacking the carbonyl carbon of the lactone. This attack leads to the rapid formation of a tetrahedral intermediate, which then collapses to open the lactone ring and yield the carboxylate anion of the hydroxy acid. The stability of lactones in different physiological compartments can therefore be significantly affected by local pH variations.

Future Research Directions for Lactone Ii

Exploration of Biosynthetic Pathways of Lactone II

Key research objectives in this area include:

Identification of Novel Enzymes: Prospecting for and characterizing new enzymes, such as β-lactone synthetases or Baeyer-Villiger monooxygenases (BVMOs), from diverse microbial sources could reveal more efficient or novel routes to lactone formation. nih.govnih.gov

Metabolic Engineering: Genetically engineering well-known industrial microbes, such as the yeast Yarrowia lipolytica or the filamentous fungus Ashbya gossypii, presents a significant opportunity to optimize the de novo biosynthesis of specific lactones. mdpi.comresearchgate.net This involves manipulating metabolic pathways to enhance the production of necessary precursors and intermediates.

Understanding Biotransformation vs. de novo Synthesis: Further research is needed to distinguish between biotransformation processes, which modify a provided substrate (like a hydroxy fatty acid), and de novo biosynthesis, which builds the molecule from basic carbon sources. semanticscholar.orgresearchgate.net This understanding is critical for developing commercially viable production processes from sustainable feedstocks. mdpi.com

Development of Novel Synthetic Routes to this compound and Complex Analogues

The development of innovative and efficient synthetic strategies is paramount for producing this compound and its structurally complex analogues for further study. While traditional chemical methods like the oxidation of cyclic ketones exist, they often raise environmental concerns and can produce undesirable racemic mixtures. mdpi.com Future research will focus on both chemical and biocatalytic methods to overcome these limitations.

Promising areas for development include:

Biocatalytic Synthesis: The use of enzymes as catalysts in organic synthesis offers a green alternative to traditional chemistry. nih.gov Key biocatalytic routes for lactone synthesis that warrant further exploration include Baeyer-Villiger oxidations using BVMOs, oxidative lactonizations of diols, and the reductive cyclization of ketoesters. nih.gov These enzymatic methods can offer high selectivity and milder reaction conditions.

Ring-Closing Metathesis (RCM): RCM has proven to be a powerful tool for the synthesis of macrocyclic lactones, including those used as intermediates for prostaglandins (B1171923). nih.govacs.org Future work could adapt and optimize RCM strategies for the efficient synthesis of this compound and its complex analogues, potentially starting from renewable feedstocks like olive oil. nih.govacs.org

Chemoenzymatic Strategies: Combining chemical synthesis with biocatalysis can leverage the advantages of both approaches. A semi-synthetic route might use bio-derived starting materials and a key biocatalytic step to create novel lactone monomers, which can then be polymerized using mild chemical catalysts. port.ac.ukresearchgate.net

Enzymatic C-H Functionalization: Laboratory-engineered enzymes, such as cytochrome P450 variants, have been shown to catalyze intramolecular carbene insertions into C-H bonds, creating a new, C-C bond-forming strategy to assemble diverse lactone structures. nsf.gov This "new-to-nature" approach could be harnessed to create complex this compound analogues with different ring sizes and scaffolds, including fused, bridged, and spiro rings. nsf.gov

Table 1: Comparison of Synthetic Routes for Lactones

Method Description Advantages Future Research Focus
Microbial Biosynthesis Use of engineered microorganisms to produce lactones de novo from simple sugars or lipids. mdpi.comresearchgate.net Sustainable, uses renewable feedstocks, environmentally friendly. mdpi.com Identifying new microbial strains, metabolic pathway engineering for higher yields. semanticscholar.org
Biocatalytic Synthesis Employs isolated enzymes (e.g., BVMOs, hydrolases) to catalyze specific reactions like oxidation or cyclization. nih.gov High selectivity (regio- and enantioselectivity), mild reaction conditions. port.ac.uk Discovering novel enzymes, immobilizing enzymes for reuse, expanding substrate scope. nih.gov
Ring-Closing Metathesis (RCM) A chemical method using catalysts (e.g., Grubbs' catalyst) to form cyclic compounds from dienes. nih.gov Powerful for synthesizing macrocycles, tolerant of various functional groups. nih.govacs.org Developing more efficient and selective catalysts, application to complex natural product analogues. nih.gov

| Enzymatic C-H Insertion | A novel biocatalytic method using engineered enzymes to form C-C bonds via carbene insertion into C-H bonds. nsf.gov | Access to diverse and complex ring scaffolds (fused, bridged, spiro). nsf.gov | Directed evolution of enzymes for new reactivities and substrate specificities. nsf.gov |

Advanced Spectroscopic Characterization of Novel this compound Derivatives

As novel synthetic routes produce a wider array of this compound derivatives, advanced spectroscopic and analytical techniques will be indispensable for their thorough characterization. researchgate.net Establishing the precise chemical structure, purity, and stereochemistry of these new molecules is crucial for understanding their properties and biological activities.

Future research in this area will rely on a combination of sophisticated methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C-NMR will remain the primary tools for elucidating the core structure and connectivity of new derivatives. nih.govmdpi.com Advanced 2D-NMR techniques will be essential for assigning complex structures and determining relative stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as ESI-MS or MALDI-TOF-MS, will be critical for confirming molecular weights and elemental compositions. nih.govmdpi.com MS fragmentation patterns can also provide valuable structural information. researchgate.net

Vibrational Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy will continue to be used to identify key functional groups, such as the characteristic lactone carbonyl (C=O) stretching vibration. nih.govmdpi.com

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) will be vital for determining the absolute configuration of chiral this compound derivatives, which is often crucial for biological function.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry. port.ac.uk

The comprehensive data obtained from these techniques will be essential for building structure-activity relationships and for computational modeling studies. researchgate.netnih.gov

Deeper Molecular Mechanistic Studies of Autoregulatory Function

A critical area for future investigation is the elucidation of the molecular mechanisms underlying the autoregulatory functions of this compound. While a TF's role may be broadly classified as activating or repressing, its actual function depends on a complex interplay of factors, including its binding sites on a promoter and its interaction with RNA polymerase (RNAP). researchgate.net Deeper studies are needed to move beyond simple labels and understand the nuanced regulatory effects.

Future research should focus on:

Biophysical Interaction Studies: Investigating the direct binding interactions between this compound, its protein targets, and DNA/RNA elements. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and NMR can quantify binding affinities and thermodynamics.

Structural Biology: Determining the high-resolution 3D structures of this compound in complex with its biological targets using X-ray crystallography or cryo-electron microscopy (cryo-EM). These structures can reveal the precise molecular interactions that govern its function.

Kinetic Modeling of Transcription: Employing kinetic models to understand how this compound might influence different steps of gene transcription. researchgate.net For example, a regulatory molecule can affect the stabilization of RNAP at the promoter or alter the rate of transcription initiation. researchgate.net By dissecting these distinct steps, a more precise model of its regulatory function can be built.

Cell-Based Reporter Assays: Developing and utilizing sophisticated cell-based reporter assays to measure the effect of this compound and its analogues on specific gene expression pathways in a living system. This can help to validate findings from in vitro studies and understand the impact on cellular networks.

These mechanistic studies will provide a more complete picture of how this compound exerts its autoregulatory effects, paving the way for the rational design of molecules with tailored regulatory activities.

Design and Synthesis of Chemically Diverse this compound Analogues for Mechanistic Probing

The rational design and synthesis of chemically diverse analogues of this compound are crucial for probing its biological mechanisms and exploring its therapeutic potential. digitellinc.com Creating small molecule libraries with varied structural features allows for systematic investigation of structure-activity relationships (SAR). nih.gov

Key strategies for future research include:

Scaffold Diversity Synthesis: Moving beyond simple functional group modifications to create analogues with fundamentally different molecular frameworks. nih.gov This can be achieved by employing common chemical intermediates that can be guided down different reaction pathways to produce various complex scaffolds. nih.govresearchgate.net

Modification of Core Structures: Systematically modifying the core lactone ring and its substituents. For example, a series of compounds could be synthesized by modifying the cyclopentanone (B42830) and valero lactone units of a δ-lactone backbone through reactions like aminolysis or cycloaddition. digitellinc.com

Directed Biosynthesis and Biocatalysis: Using engineered enzymes and microorganisms to generate novel analogues that are difficult to access through traditional chemical synthesis. nsf.gov For instance, site-selective biocatalytic C-H oxidation can be used to introduce hydroxyl groups at various positions on a common precursor, leading to a diverse set of oxidized lactone products. researchgate.net

Synthesis of Prostaglandin (B15479496) Analogues: Lactones are key intermediates in the synthesis of prostaglandins and their analogues. nih.govmdpi.com Future research could focus on creating novel this compound-based prostaglandin analogues to explore new biological activities. nih.gov

By generating and screening these diverse libraries, researchers can identify which structural features of this compound are essential for its activity, leading to the development of more potent and selective molecular probes and potential therapeutic leads. digitellinc.comnih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research (Hypothetical, based on general academic trends)

Predictive Biosynthesis and Synthesis Design: ML models could be trained on genomic and metabolic data to predict novel biosynthetic pathways or identify promising microbial hosts for producing this compound. researchgate.net AI algorithms could also predict the outcomes of complex chemical reactions, helping to design more efficient synthetic routes to novel analogues. technologynetworks.com

De Novo Molecular Design: Generative AI models can design novel this compound derivatives with desired properties. By learning from existing chemical structure and bioactivity data, these models can propose new molecules that are optimized for specific targets or functions, which can then be synthesized and tested. researchgate.net

Analysis of Spectroscopic Data: AI can be used to automate and enhance the analysis of complex spectroscopic data (e.g., NMR, MS). ML algorithms could help in identifying unknown compounds in complex mixtures or in predicting the structure of a novel derivative based on its spectral data.

Predicting Bioactivity and Properties: ML models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of new this compound analogues before they are synthesized. nih.gov This in silico screening can prioritize the most promising candidates for synthesis, saving significant time and resources. technologynetworks.com

Optimizing Manufacturing Processes: In the context of biopharmaceutical manufacturing, AI and ML can be used to optimize fermentation and purification processes for the large-scale production of this compound, ensuring high quality and yield. nih.govresearchgate.net

Table 2: Potential AI/ML Applications in Lactone Research

Research Area AI/ML Application Potential Impact
Biosynthesis Predict novel biosynthetic pathways from genomic data. Accelerates discovery of natural production routes.
Chemical Synthesis Predict reaction outcomes and design optimal synthetic routes. Increases efficiency and yield of novel analogue synthesis.
Drug Discovery Generate novel molecular structures with desired properties; predict bioactivity and toxicity. technologynetworks.comresearchgate.net Prioritizes high-potential candidates for experimental validation.
Characterization Automate analysis of complex spectroscopic data to aid in structure elucidation. Speeds up characterization of newly synthesized compounds.

| Biomanufacturing | Optimize and control fermentation and downstream processing parameters. nih.gov | Improves yield, purity, and cost-effectiveness of production. |

Q & A

Q. How to structure a research proposal investigating this compound’s mechanism of action?

  • Methodological Answer : Outline hypothesis-driven aims (e.g., "Test if ROS generation mediates cytotoxicity"), with milestones for CRISPR screens or kinase profiling. Justify methods via pilot data and cite precedents (e.g., similar lactones targeting PI3K/AKT). Include contingency plans for inconclusive results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.